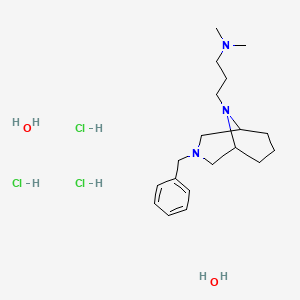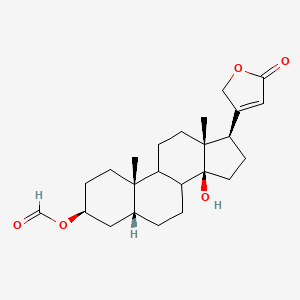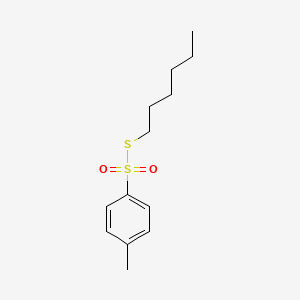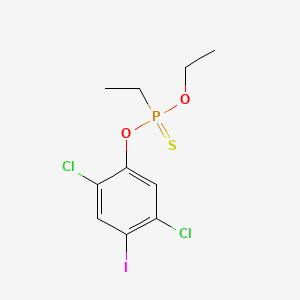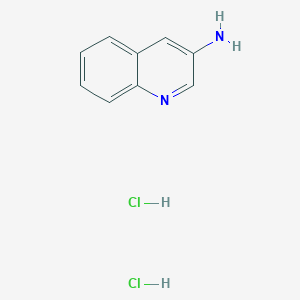
Quinolin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoquinoline Dihydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is characterized by the presence of an amino group attached to the third position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline Dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, followed by substitution with 4,7-dichloroquinoline and subsequent rehydration . The Mannich reaction is a key step that introduces the amino group into the quinoline ring.
Industrial Production Methods: Industrial production of 3-Aminoquinoline Dihydrochloride often follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective reagents and conditions to ensure high yield and purity. The process is designed to be robust and scalable, making it suitable for commercial manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminoquinoline Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the quinoline ring.
Reduction: Typically used to reduce any oxidized forms back to the aminoquinoline.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
Applications De Recherche Scientifique
3-Aminoquinoline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Plays a crucial role in the development of antimalarial drugs, such as amodiaquine.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminoquinoline Dihydrochloride, particularly in its antimalarial role, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .
Comparaison Avec Des Composés Similaires
Chloroquine: Another 4-aminoquinoline with similar antimalarial properties.
Amodiaquine: Structurally similar and used in combination therapies for malaria.
Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness: 3-Aminoquinoline Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit heme polymerase activity makes it particularly effective against certain strains of malaria .
Propriétés
Formule moléculaire |
C9H10Cl2N2 |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
quinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-6H,10H2;2*1H |
Clé InChI |
YHFFVUXCQSMGJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


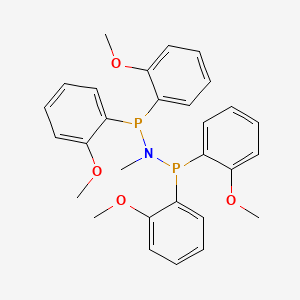

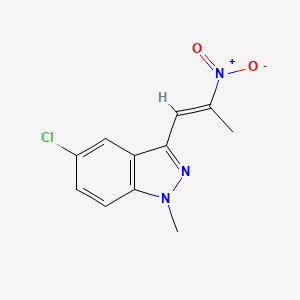
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
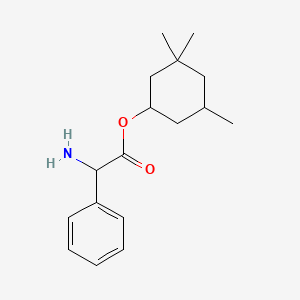
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
